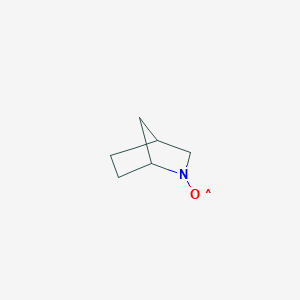

2-Azabicyclo(2.2.1)heptane, 2-hydroxy-

説明

Historical Context of Bridged Nitrogen Heterocycles in Synthetic Strategy

The development of synthetic strategies for bridged nitrogen heterocycles has been a cornerstone of organic chemistry for over a century. These rigid, three-dimensional structures are prevalent in a vast array of natural products, most notably alkaloids, which have historically driven the evolution of synthetic methodologies. The synthesis of complex molecules like quinine, a process that spanned over 150 years, stands as a testament to the challenges and triumphs in this field. rsc.org Early forays into heterocyclic chemistry, dating back to the 19th century with the discovery of simple heterocycles like furan, pyrrole (B145914), and pyridine, laid the groundwork for understanding the unique properties of these cyclic systems. nih.gov

The introduction of a nitrogen atom at a bridgehead position imparts significant structural constraints and unique chemical reactivity, making these compounds both challenging synthetic targets and valuable scaffolds in medicinal chemistry and materials science. nih.gov Over the decades, the development of new synthetic methods, including transition metal-catalyzed reactions, has provided more efficient access to these complex architectures, moving beyond reliance on natural product derivatization. chemscene.com The study of N-hydroxy heterocycles, while less extensive, has emerged as a specialized area, with researchers exploring the impact of the N-O bond on the biological and chemical properties of these molecules. google.com

Significance of the 2-Azabicyclo[2.2.1]heptane Core in Chemical Research

The 2-azabicyclo[2.2.1]heptane core, a structural analog of the well-known tropane (B1204802) and nortropane alkaloids, holds considerable significance in chemical research, particularly in the realm of medicinal chemistry. Its rigid framework allows for precise spatial orientation of substituents, a critical feature for designing molecules that can interact selectively with biological targets. pwr.edu.pl This has led to the incorporation of the 2-azabicyclo[2.2.1]heptane scaffold into a variety of biologically active compounds.

A notable example is the antiviral drug Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein, which features the 2-azabicyclo[2.2.1]heptane system. google.com The rigid nature of this scaffold is also advantageous in physical organic chemistry studies, such as in the investigation of nitrogen inversion barriers using low-temperature NMR spectroscopy. Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane have been explored as ligands for nicotinic acetylcholine (B1216132) receptors, highlighting their potential in neuroscience research. The synthetic versatility of this core allows for a wide range of functionalization, making it a valuable building block for creating diverse molecular libraries for drug discovery and other applications.

Specific Research Opportunities Presented by the 2-Hydroxy Functionalization

The introduction of a hydroxyl group at the 2-position of the 2-azabicyclo[2.2.1]heptane scaffold (an N-hydroxy functionality) opens up a host of specific research opportunities. This functional group significantly alters the electronic properties and reactivity of the nitrogen atom, providing a handle for further chemical transformations.

One key area of research is the use of the N-hydroxy group as a precursor for other functionalities. For instance, it can be readily phosphorylated, as demonstrated in studies involving the reaction of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates with phosphorylating agents. nih.gov This transformation introduces a phosphate (B84403) group, which is a common motif in biologically active molecules and can influence properties such as water solubility and protein binding.

The N-hydroxy group can also influence the stereochemical outcome of reactions, potentially acting as a directing group or a chiral auxiliary in asymmetric synthesis. While the parent 2-hydroxy-2-azabicyclo[2.2.1]heptane is achiral, the introduction of substituents on the carbon framework can lead to chiral derivatives where the N-hydroxy group can play a crucial role in controlling stereoselectivity.

Furthermore, N-hydroxy heterocycles are being increasingly investigated for their own intrinsic biological activities. google.com While historically viewed with caution due to potential metabolic liabilities, the incorporation of the N-OH group within a rigid, bridged system may mitigate some of these concerns and lead to novel pharmacological profiles. google.com The exploration of these compounds as potential therapeutic agents represents a promising, albeit less chartered, avenue of research.

Scope and Objectives of the Research Overview

This article aims to provide a focused and comprehensive overview of the chemical compound “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-”. The primary objective is to consolidate the existing scientific knowledge pertaining to this specific molecule, adhering strictly to the outlined structure. The scope of this review encompasses:

A foundational understanding of the historical and chemical context of the 2-azabicyclo[2.2.1]heptane scaffold.

An exploration of the significance of this core structure in various fields of chemical research.

A detailed examination of the unique research avenues presented by the introduction of the 2-hydroxy functionality.

The content will be supported by detailed research findings and presented with scientifically accurate data, including interactive tables to summarize key information. The overarching goal is to furnish a professional and authoritative resource for researchers interested in the synthesis, properties, and potential applications of this intriguing heterocyclic compound.

Detailed Research Findings

The following tables summarize key data and findings related to 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- and its derivatives, based on available scientific literature.

Table 1: Physicochemical Properties of 2-Azabicyclo[2.2.1]heptane, 2-hydroxy-

| Property | Value | Source |

| CAS Number | 85689-01-6 | N/A |

| Molecular Formula | C₆H₁₁NO | N/A |

| Molecular Weight | 113.16 g/mol | N/A |

| Appearance | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Table 2: Reactivity of 2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene Derivatives

| Reactant | Reagent(s) | Product(s) | Key Findings | Source |

| (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates (endo and exo isomers) | Diphenylphosphinic chloride (OPClPh₂) | Corresponding N-phosphorylated bicycles | The N-hydroxy group readily undergoes phosphorylation. | nih.gov |

| (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates (endo and exo isomers) | Chlorodiphenylphosphine (ClPPh₂) | Corresponding N-phosphorylated bicycles | The reaction provides a route to novel phosphine (B1218219) oxide derivatives. | nih.gov |

特性

InChI |

InChI=1S/C6H10NO/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQSJNURLJIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2[O] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006289 | |

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85689-01-6 | |

| Record name | 2-Azabicyclo(2.2.1)heptane, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085689016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane, 2 Hydroxy and Its Precursors

Diels-Alder Reaction Strategies for Bicyclic Core Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of the 2-azabicyclo[2.2.1]heptane core. The aza-Diels-Alder variant, utilizing an imine as the dienophile, provides a direct route to the nitrogen-containing bicyclic structure.

The aza-Diels-Alder reaction between cyclopentadiene (B3395910) and an imine is a highly effective method for assembling the 2-azabicyclo[2.2.1]hept-5-ene skeleton. researchgate.net This reaction is notable for its ability to generate multiple stereogenic centers in a single step. researchgate.net The stereochemical outcome of the cycloaddition, particularly the endo/exo selectivity, is a critical aspect. Unlike typical Diels-Alder reactions that often favor the endo product, aza-Diels-Alder reactions with aza-dienophiles frequently exhibit a preference for the exo isomer. diva-portal.org

Achieving stereochemical control is paramount and is typically managed through the use of chiral auxiliaries attached to the imine dienophile. pwr.edu.pl Chiral amines, such as (S)-(-)-1-phenylethylamine, are commonly used to generate chiral imines from glyoxylates. diva-portal.orgresearchgate.net The reaction of such a chiral imine with cyclopentadiene, often promoted by a Lewis acid, proceeds with high diastereoselectivity, allowing for the isolation of a single major diastereomer. researchgate.net For instance, the reaction between cyclopentadiene and an imine derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine can yield the corresponding exo-cycloadduct with high selectivity. researchgate.net The choice of chiral auxiliary has been shown to be a determining factor in the stereochemical course of the reaction. pwr.edu.pl

The predictability of the absolute stereochemistry can be achieved using efficient diastereomeric auxiliaries. For example, chiral oxazolidinones derived from 9-anthraldehyde (B167246) and N-alkyl amino alcohols serve as effective stereocontrol elements in asymmetric Diels-Alder reactions. rsc.org The judicious selection of the N-alkyl group on these auxiliaries can control the sense of diastereoselectivity. rsc.org

The efficiency and stereoselectivity of the aza-Diels-Alder cycloaddition are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and temperature. Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and Brønsted acids, like trifluoroacetic acid (TFA), are frequently employed to activate the imine dienophile and promote the reaction. diva-portal.orgresearchgate.net

Optimization of these conditions can lead to significant improvements in both yield and selectivity. For example, a one-step procedure using a combination of TFA and BF₃·OEt₂ has been developed for the multigram scale synthesis of the major exo-isomer of the cycloadduct derived from a chiral imine and cyclopentadiene, achieving a 56% total yield without the need for extensive chromatography. researchgate.net Temperature also plays a crucial role; conducting the reaction at low temperatures, such as -80 °C, has been shown to dramatically favor the formation of the exo product, with endo/exo ratios reaching 2/98. diva-portal.org The development of such optimized protocols is essential for making these chiral building blocks readily accessible for further applications. researchgate.net

Catalytic Approaches to Functionalized 2-Azabicyclo[2.2.1]heptanes

Beyond the classic Diels-Alder approach, various catalytic methods have been developed to access functionalized 2-azabicyclo[2.2.1]heptanes, often with high levels of enantioselectivity.

A significant advance in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentene (B43876) derivatives. rsc.orgresearchgate.net This method provides an efficient pathway to introduce both a nitrogen and an oxygen functionality across the double bond of a cyclopentene precursor in a single operation. The reaction demonstrates broad substrate scope and the resulting products, containing the bicyclic core, can be further functionalized, enabling the creation of diverse libraries of bridged aza-bicyclic structures. rsc.org

| Catalyst Precursor | Oxidant | Tethered Nucleophile | Product Class | Reference |

| Pd(OAc)₂ | PhI(OAc)₂ | N-Ts protected amino acid | Oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.org, researchgate.net |

This table summarizes a representative palladium-catalyzed aminoacyloxylation reaction.

The development of enantioselective methods is crucial for producing optically pure 2-azabicyclo[2.2.1]heptane derivatives. Organocatalysis has emerged as a powerful tool in this context. Chiral phosphoric acids have been successfully used to catalyze the desymmetrizing ring-opening of meso-epoxides derived from cyclopentene. researchgate.net This approach yields a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. The resulting products contain hydroxyl and amide groups that serve as convenient handles for further chemical modification. researchgate.net

Another prominent enantioselective strategy is the organocatalyzed Diels-Alder reaction. Chiral imidazolidinones, such as those developed by MacMillan and coworkers, can activate α,β-unsaturated aldehydes towards cycloaddition with cyclopentadiene via the formation of an iminium ion. nih.gov This activation not only accelerates the reaction but also creates a chiral environment that directs the approach of the diene, leading to high enantioselectivity. nih.gov

| Catalytic Method | Catalyst Type | Key Transformation | Stereocontrol | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Desymmetrizing ring-opening of meso-epoxides | Catalyst-controlled enantioselectivity | researchgate.net |

| Organocatalysis | Chiral Imidazolidinone | Asymmetric Diels-Alder reaction | Catalyst-controlled enantioselectivity | nih.gov |

| Metal Catalysis | Copper-based | Asymmetric Henry reaction | Ligand-controlled stereoselectivity | pwr.edu.pl |

This table highlights various enantioselective catalytic methods for the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions, including cyclizations and rearrangements, offer alternative and often elegant routes to the 2-azabicyclo[2.2.1]heptane skeleton and related structures. For instance, the intramolecular cyclization of appropriately functionalized cyclopentane (B165970) or piperidine (B6355638) precursors can be used to construct the bicyclic system. rsc.org

Rearrangement reactions provide a powerful means to transform one bicyclic system into another. A notable example is the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to form 2-azabicyclo[3.2.1]octane systems. rsc.org This transformation can proceed through the formation of an aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile. rsc.org Wagner-Meerwein rearrangements have also been observed. For example, 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes can undergo rearrangement upon treatment with bromine or chlorine to yield halogenated 2-azabicyclo[2.2.1]heptanes. researchgate.net

Furthermore, radical rearrangements have been explored for the synthesis of azabicyclic frameworks. researchgate.net The regioselective rearrangement of azanorbornanic aminyl radicals, generated from the corresponding azide, has been reported to yield diazabicyclo[3.2.1]octane systems, demonstrating the utility of radical pathways in creating complex nitrogen-containing scaffolds. nih.gov

Base-Promoted Heterocyclization Mechanisms

Base-promoted heterocyclization is a foundational strategy for constructing bicyclic amine frameworks. This approach typically involves an intramolecular nucleophilic substitution where a nitrogen-based nucleophile displaces a leaving group to form the bridged system.

While a common method for the isomeric 7-azabicyclo[2.2.1]heptane system involves the sodium hydride (NaH)-promoted cyclization of N-protected cis-3,trans-4-dibromocyclohexylamines, this specific pathway is less documented for the direct synthesis of the 2-azabicyclo[2.2.1]heptane core. researchgate.netnih.govacs.orgingentaconnect.com In the synthesis of the 7-aza isomer, the carbamate (B1207046) or amide nitrogen attacks the C1 and C4 positions of a cyclohexane (B81311) ring precursor in a double displacement reaction. nih.govingentaconnect.com The stereochemistry of the leaving groups on the cyclohexane precursor is critical; for instance, alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates are suitable precursors for forming the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.netnih.gov

For the 2-azabicyclo[2.2.1]heptane system, alternative cyclization strategies are often employed. One such strategy is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which can construct oxygenated 2-azabicyclo[2.2.1]heptanes in a single step. smolecule.com Another approach involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which yields a variety of 2-azabicyclo[2.2.1]heptane derivatives with high enantioselectivity. researchgate.net

Samarium Diiodide (SmI2)-Mediated Cascade Reactions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has enabled the synthesis of complex molecular architectures under mild conditions. nih.gov Its application in cascade reactions is particularly valuable for the rapid construction of polycyclic systems, including the 2-azabicyclo[2.2.1]heptane core.

A notable application is in the total synthesis of the daphniphyllum alkaloid longeracemine, which features a highly substituted 2-azabicyclo[2.2.1]heptane framework. rsc.orgnih.govrsc.org In this synthesis, a novel SmI₂-mediated cascade reaction transforms a 7-azabicyclo[2.2.1]heptadiene precursor into a functionally rich 2-azabicyclo[2.2.1]heptene. rsc.orgnsf.gov The reaction proceeds via a spirocyclization/rearrangement cascade, demonstrating excellent regio- and stereoselectivity. rsc.org This key transformation efficiently establishes the core bicyclic structure poised for further elaboration into the natural product. nih.gov The success of this cascade is dependent on the stability of the radical intermediates formed during the sequence. rsc.org

Table 1: Key SmI₂-Mediated Cascade Reaction for 2-Azabicyclo[2.2.1]heptane Core

| Precursor | Reagents & Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Substituted 7-azabicyclo[2.2.1]heptadiene | SmI₂, THF, HMPA | Highly functionalized 2-azabicyclo[2.2.1]heptene | Spirocyclization/rearrangement cascade | rsc.org |

Ring Expansion and Transannular Rearrangements (e.g., to 2-Azabicyclo[3.2.1]octane Systems)

Ring expansion and rearrangement reactions provide powerful tools for accessing diverse bicyclic scaffolds from common intermediates. Derivatives of 2-azabicyclo[2.2.1]heptane can be strategically rearranged to form the thermodynamically more stable 2-azabicyclo[3.2.1]octane system. rsc.orgrsc.org

This transformation is often achieved by activating a primary alcohol on a substituent at the C3 position, such as in 2-azanorbornan-3-yl methanols. researchgate.net Under Mitsunobu conditions or upon treatment with a sulfonyl chloride and base, the alcohol is converted into a good leaving group. rsc.org The bicyclic nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon to form a strained tricyclic aziridinium intermediate. rsc.orgresearchgate.net Subsequent regioselective ring-opening of this intermediate by a nucleophile occurs at the more substituted carbon, which releases the ring strain of the [2.2.1] system and results in the expanded 2-azabicyclo[3.2.1]octane framework. rsc.orgresearchgate.net This stereoselective rearrangement allows for the synthesis of novel chiral-bridged azepanes. researchgate.net

Multi-Step Linear and Convergent Synthesis Schemes

The construction of complex derivatives of 2-hydroxy-2-azabicyclo[2.2.1]heptane relies on robust multi-step synthetic sequences, which can be designed in either a linear or convergent fashion. These schemes depend heavily on strategic chemical manipulations.

Strategic Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

Once the 2-azabicyclo[2.2.1]heptane core is established, a variety of functional group interconversions (FGIs) can be employed to install the desired substitution patterns. smolecule.comsmolecule.com These transformations are crucial for elaborating simple bicyclic precursors into complex target molecules.

Oxidation: The nitrogen atom at the 2-position can be oxidized to a nitrone, which can serve as a reactive intermediate for further transformations. Ketone functionalities elsewhere in the ring system can be installed via oxidation of secondary alcohols using reagents like the Jones reagent.

Reduction: Ketones on the bicyclic frame can be reduced to alcohols, often with high stereoselectivity due to the rigid conformation of the ring system. For instance, the reduction of a 2-keto group in a related 7-azabicyclo[2.2.1]heptane system was selectively accomplished using SmI₂. acs.org Double bonds within the scaffold can be reduced via catalytic hydrogenation. unirioja.es

Substitution: Nucleophilic substitution reactions can introduce a wide range of functional groups. For example, hydroxyl groups can be converted to leaving groups (e.g., mesylates or tosylates) and displaced by nucleophiles.

Protecting Group Strategies Relevant to the 2-Hydroxy Functionality

The 2-hydroxy group of the target compound is part of a hydroxylamine (B1172632) functionality (N-OH), which is sensitive to both oxidation and reduction and often requires protection during a multi-step synthesis. The choice of protecting group is critical and must be orthogonal to other protecting groups and stable to the various reaction conditions employed in the synthetic sequence. uchicago.edu

O-protected NH-free hydroxylamines are valuable reagents in synthesis. rsc.org Common strategies for protecting the hydroxylamine moiety include conversion to silyl (B83357) ethers, benzyl (B1604629) ethers, or carbamates. iris-biotech.de

Silyl Ethers (e.g., TBDMS, TIPS): These are installed using the corresponding silyl chloride and a base. They are generally stable to a wide range of non-acidic and non-fluoride conditions but are readily cleaved with fluoride (B91410) reagents (e.g., TBAF) or acid.

Benzyl Ethers (e.g., Bn): Installed using benzyl bromide with a base, benzyl ethers are robust to many synthetic conditions but can be removed by hydrogenolysis, which might not be compatible with other reducible functional groups like alkenes.

Carbamates (e.g., Boc, Cbz): Groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can protect the hydroxylamine. Boc groups are acid-labile, while Cbz groups are removed by hydrogenolysis. iris-biotech.de

Photocleavable Groups: Novel strategies include the use of photocleavable protecting groups, such as those based on a methyl-6-nitroveratryl moiety, which allow for mild deprotection using UV light and are orthogonal to many standard protecting groups. dtu.dkdtu.dk

Table 2: Potential Protecting Groups for the 2-Hydroxy (Hydroxylamine) Functionality

| Protecting Group | Abbreviation | Typical Installation | Cleavage Conditions | Orthogonality Considerations |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF, HF, AcOH | Labile to acid and fluoride; stable to base, reduction. |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C | Labile to hydrogenolysis; stable to acid, base. |

| tert-Butoxycarbonyl | Boc | Boc₂O, base | TFA, HCl | Labile to strong acid; stable to base, hydrogenolysis. |

| Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C | Labile to hydrogenolysis; stable to mild acid, base. |

| Methyl-6-nitroveratryl | MeNV | MeNV-Cl, base | UV light (e.g., 365 nm) | Stable to acid, base, redox; cleaved by light. dtu.dk |

Retrosynthetic Analysis for Complex 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- Derivatives

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing a complex target molecule into simpler, commercially available starting materials. For a complex derivative of 2-hydroxy-2-azabicyclo[2.2.1]heptane, the analysis must identify key bond disconnections that simplify the structure while leading to synthetically feasible reactions.

A prime example informing this strategy is the synthesis of longeracemine. nih.gov A retrosynthetic analysis of its core reveals a strategy centered on powerful ring-forming reactions.

Retrosynthetic Strategy for a Complex 2-Azabicyclo[2.2.1]heptane Core:

Functional Group Interconversion (FGI): The final, highly decorated target molecule can be simplified by removing or altering peripheral functional groups to reveal the core 2-azabicyclo[2.2.1]heptane skeleton. For a 2-hydroxy derivative, the final step might be the deprotection of a protected hydroxylamine.

Key Strategic Disconnection: The core 2-azabicyclo[2.2.1]heptene itself can be disconnected via a retrosynthetic equivalent of the SmI₂-mediated cascade rearrangement. This key step traces the [2.2.1] system back to a more synthetically accessible 7-azabicyclo[2.2.1]heptadiene precursor. rsc.orgnih.gov

Simplifying the Precursor: The 7-azabicyclo[2.2.1]heptadiene precursor can be disconnected via a retro-Diels-Alder reaction. This reveals a pyrrole (B145914) derivative and a dienophile as the foundational building blocks.

Further Disconnections: The pyrrole and dienophile synthons are then traced back to simpler, often acyclic and commercially available starting materials through standard disconnections.

This type of analysis highlights the importance of identifying powerful and stereoselective cyclization and rearrangement reactions, such as the SmI₂-mediated cascade, early in the planning of a synthesis to efficiently construct the complex and sterically congested 2-azabicyclo[2.2.1]heptane framework. rsc.orgnih.gov

Formation and Utility of Salt Forms (e.g., Hydrochloride) in Synthetic Sequences

The conversion of 2-azabicyclo[2.2.1]heptane, 2-hydroxy- and its amine precursors into their salt forms, most commonly the hydrochloride (HCl) salt, is a critical and frequently employed step in their synthetic pathways. This transformation is not merely for isolation but serves multiple strategic purposes, including enhanced stability, simplified purification, and controlled reactivity in subsequent steps. The basic nitrogen atom of the bicyclic amine framework, as well as the N-hydroxy group, readily reacts with acids to form ammonium (B1175870) or hydroxylammonium salts. researchgate.netwikipedia.org

Formation of Hydrochloride Salts

The preparation of hydrochloride salts of the 2-azabicyclo[2.2.1]heptane scaffold is generally straightforward. The selection of the specific method often depends on the solvent system and the nature of the immediate precursor. Common laboratory procedures involve the treatment of the free base, dissolved in an organic solvent, with a source of hydrogen chloride.

Key methods for the formation of these salts include:

Addition of Acidic Solutions: A standard method involves adding a solution of hydrochloric acid in an organic solvent, such as dioxane or ether, to a solution of the amine precursor. nih.gov This often leads to the direct precipitation of the hydrochloride salt.

Gaseous HCl Introduction: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in a non-polar solvent like chloroform (B151607) is another effective technique for generating the salt. rsc.org

In Situ Formation: In certain reactions, such as the aza Diels-Alder reaction, the hydrochloride salt of a primary amine precursor can be used directly to generate a reactive iminium salt in situ with an aldehyde like formaldehyde. atamanchemicals.comresearchgate.net

From Protected Precursors: Following the deprotection of a nitrogen-protecting group (e.g., Boc), direct treatment of the reaction mixture with HCl can yield the desired amine as its hydrochloride salt. nih.gov For instance, the hydrolysis of an ester or amide precursor can be followed by acidification to isolate the final amino acid hydrochloride. unirioja.es

Table 1: Selected Methods for Hydrochloride Salt Formation

| Method | Reagents & Conditions | Typical Application | Reference(s) |

|---|---|---|---|

| Acidic Solution | 4 M HCl in Dioxane | Deprotection of Boc-protected amine and concurrent salt formation | nih.gov |

| Gaseous HCl | Anhydrous HCl gas in Chloroform | Isolation of the free amine from a reaction mixture | rsc.org |

| In Situ Generation | Ammonium chloride, Formaldehyde | Aza Diels-Alder reactions | atamanchemicals.comresearchgate.net |

Utility in Synthetic Sequences

The strategic use of salt formation extends well beyond simple isolation, providing significant advantages throughout a synthetic route. For both the N-hydroxy target compound and its amine precursors, the hydrochloride salt form is invaluable.

Purification and Isolation: The conversion to a hydrochloride salt is frequently an essential step for isolating the target bicyclic amine in a pure, crystalline solid form. researchgate.net Free amines, particularly intermediates, can often be oils or difficult to crystallize. The resulting salt typically exhibits different solubility characteristics than the free base and reaction impurities, enabling efficient purification through precipitation and filtration. wikipedia.org For instance, trichloroacetic acid has been used to selectively precipitate amines from reaction mixtures, facilitating their separation from non-basic impurities. beilstein-journals.org Furthermore, the pKa difference between hydroxylamines (pKa ≈ 6) and more basic secondary amines can be exploited for selective purification by extraction at a controlled pH. google.com

Stability and Storage: Hydroxylamine derivatives and bicyclic amines can be prone to degradation. google.com The salt form provides a significant increase in stability, making the compounds easier to handle and store for extended periods without decomposition. britannica.comresearchgate.net Salts of N-alkyl substituted hydroxylamines, which are structurally related to the target compound, demonstrate markedly better storage stability compared to the corresponding free bases. google.com The hydrochloride salt is often a thermally stable solid with less odor than the volatile free amine.

Controlled Reactivity and Handling: Using the hydrochloride salt as a starting material can be advantageous for controlling reactivity. The protonated nitrogen is non-nucleophilic, which can prevent unwanted side reactions. The free base can be easily liberated just prior to its use by treatment with a base, such as aqueous sodium hydroxide, ensuring the reactive species is generated cleanly and immediately available for the next step. rsc.orgatamanchemicals.comgoogle.com In some cases, the protonated form of hydroxylamine derivatives is crucial for preventing undesirable rearrangements. rsc.org This controlled release and enhanced stability make hydrochloride salts robust and reliable intermediates in multi-step syntheses.

Table 2: Utility of Salt Formation in Synthesis

| Utility | Description | Advantage | Reference(s) |

|---|---|---|---|

| Purification | Selective precipitation of the amine salt from a solution containing impurities. | Simplifies isolation, improves purity, avoids chromatography. | researchgate.netbeilstein-journals.org |

| Stability | Converts potentially unstable liquid or oily free bases into stable crystalline solids. | Allows for long-term storage, prevents degradation. | researchgate.netbritannica.comgoogle.com |

| Handling | Provides a non-volatile, crystalline solid that is easier to weigh and handle. | Improves accuracy and safety in handling reagents. | britannica.com |

| Solubility | Increases the aqueous solubility of the amine. | Useful for specific reaction conditions or formulation. |

| Reaction Control | The salt can be used directly (e.g., iminium formation) or neutralized in situ to provide the free amine. | Protects the amine from side reactions; allows for controlled generation of the nucleophile. | rsc.orgatamanchemicals.comresearchgate.net |

Stereochemical Control and Chiral Recognition in 2 Azabicyclo 2.2.1 Heptane, 2 Hydroxy Systems

Intrinsic Chirality of the Bicyclic Scaffold

The 2-azabicyclo[2.2.1]heptane skeleton is an intrinsically chiral structure. nih.govresearchgate.net Its bridged bicyclic nature creates a rigid molecular geometry containing multiple stereogenic centers, primarily at the bridgehead carbons (C1 and C4). This inherent chirality makes it a versatile platform for asymmetric synthesis, serving as both a target for stereoselective preparation and as a chiral directing group. nih.govscispace.com The synthesis of this system through methods like the aza-Diels–Alder reaction can result in the formation of a single enantiomer that possesses up to four well-defined stereogenic centers, demonstrating a multiplication of chirality from the initial chiral source. researchgate.net This stable, built-in chirality is fundamental to its application as a precursor for biologically active molecules and as a scaffold for chiral ligands and catalysts. nih.govrsc.org

Stereoselective Synthesis of Enantiopure 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- and Analogues

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives, which are precursors to the N-hydroxy target compound, relies on several key asymmetric strategies. These methods are designed to control the absolute configuration of the stereocenters within the bicyclic core.

A primary and effective method for establishing the stereochemistry of the 2-azabicyclo[2.2.1]heptane core is the use of chiral auxiliaries in aza-Diels–Alder reactions. researchgate.net This approach typically involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with an imine derived from a chiral amine, such as (R)- or (S)-1-phenylethylamine. nih.gov The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of the bicyclic product with a high degree of stereocontrol. nih.govrsc.org Subsequent removal of the auxiliary group yields the enantiopure 2-azabicyclo[2.2.1]heptane scaffold, which can then be further functionalized. This method has been successfully used for gram- and even kilogram-scale synthesis of both enantiomeric forms of the scaffold. researchgate.netscispace.com

Enzymatic methods offer a powerful route to obtaining enantiopure 2-azabicyclo[2.2.1]heptane precursors, most notably through the kinetic resolution of the racemic bicyclic γ-lactam known as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). nih.govnih.gov In this process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other unreacted and thus enantiomerically enriched.

Several (+)-γ-lactamases have been identified that selectively hydrolyze the (+)-enantiomer of Vince lactam, providing access to the highly valuable (-)-Vince lactam, a key intermediate for antiviral drugs like abacavir (B1662851) and carbovir. nih.govresearchgate.net Protein engineering has been employed to improve the enantioselectivity and thermostability of these enzymes, resulting in mutants with exceptional performance (Enantiomeric Ratio, E > 200). nih.gov Lipases have also been utilized for the stereoselective hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, achieving high conversions and excellent enantiomeric excess in the unreacted substrate and the hydrolyzed product. google.com

Furthermore, dynamic kinetic resolution (DKR) strategies are applicable. In a DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiopure product, overcoming the 50% yield limit of classical kinetic resolution. nih.gov

| Enzyme/Biocatalyst | Substrate | Key Finding | Reference |

|---|---|---|---|

| (+)-γ-Lactamase (from Microbacterium hydrocarbonoxydans) | (±)-Vince Lactam | Engineered mutants (Val54Ser, Val54Leu) achieved >99% ee for the remaining (-)-Vince Lactam (E > 200). | nih.gov |

| Beauveria sulfurescens (whole cell) | Racemic 2-azabicyclo[2.2.1]heptane derivative | Selective biohydroxylation at the 5-exo C-H bond produced an enantioenriched hydroxylactam. | nih.gov |

| Lipolase (lipase) | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | At 49% conversion, the remaining substrate had an enantiomeric excess (ees) of 94%, while the product eep was >99% (E > 500). | google.com |

In addition to being a synthetic target, the 2-azabicyclo[2.2.1]heptane scaffold can itself serve as a chiral ligand to direct other asymmetric transformations. rsc.org A notable example of chiral ligand-directed synthesis is the enantioselective ring-opening of meso-epoxides catalyzed by chiral phosphoric acids, which can produce highly enantioenriched 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net

Another powerful illustration is the asymmetric hydroformylation of N-protected 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com In this reaction, the choice of a specific enantiomer of a chiral diphosphite ligand, such as Kelliphite, exerts remarkable control over the regioselectivity of the aldehyde formation. This demonstrates how an external chiral ligand can direct the reaction pathway on a prochiral substrate containing the azabicyclic core. google.com

| Substrate | Chiral Ligand | Major Regioisomer Product | Selectivity | Reference |

|---|---|---|---|---|

| (-)-Lactam (1R,4S) | (R,R)-Kelliphite | exo-Aldehyde | >90% | google.com |

| (-)-Lactam (1R,4S) | (S,S)-Kelliphite | "Wrong" Regioisomer (aldehyde at other bridge position) | 86% | google.com |

Diastereoselective Processes and Endo/Exo Isomerism in Reaction Outcomes

The stereochemistry of the 2-azabicyclo[2.2.1]heptane system is further defined by the relative orientation of substituents, described by the endo and exo descriptors. The initial formation of these diastereomers, typically during cycloaddition reactions, can be controlled to some extent by reaction conditions, but often results in a mixture that requires separation. nih.govpwr.edu.pl

Crucially, the established endo or exo configuration of a substituent can profoundly direct the stereochemical outcome of subsequent reactions. A clear example is seen in the electrophilic addition to the double bond of endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. researchgate.net

Halogenation of both endo and exo isomers leads exclusively to rearranged products. researchgate.net

Chalcogenation (sulfenylation and selenenylation), however, shows a marked dependence on the starting diastereomer. The endo isomer yields only rearranged products, whereas the exo isomer affords a mixture of rearranged products along with 1,2-trans and 1,2-cis addition products. researchgate.net

This demonstrates that the spatial orientation of the substituent on the bicyclic framework dictates the accessibility of different reaction pathways and transition states, leading to completely different product profiles. This control over diastereoselectivity is a key feature exploited in the synthesis of complex molecules based on this scaffold.

Conformational Analysis and Dynamic Stereochemistry of the 2-Hydroxy-azabicyclo[2.2.1]heptane System

While the 2-azabicyclo[2.2.1]heptane skeleton is considered rigid, it is not static. The system exhibits dynamic stereochemical phenomena, particularly related to the nitrogen atom, which becomes a stereocenter upon N-oxidation to the 2-hydroxy- derivative. researchgate.netnih.gov

The oxidation of N-substituted 2-azabicyclo[2.2.1]heptanes can lead to the formation of two stable, separable N-oxide diastereomers (invertomers at nitrogen). researchgate.net The stereochemistry of the resulting N-oxide (N-hydroxy group) is directly related to the preferred invertomer conformation of the starting amine and significantly influences the pathways of subsequent rearrangements, such as the Meisenheimer rearrangement. researchgate.net

Furthermore, the bicyclic structure influences the energy barriers for dynamic processes. The barrier to nitrogen inversion in 2-methyl-2-azabicyclo[2.2.1]heptane is significantly lower than in comparable acyclic amines. researchgate.net Similarly, the rotational barriers around N-acyl and N-nitroso bonds in derivatives of the related 7-azabicyclo[2.2.1]heptane system were found to be considerably lower than in their unstrained, acyclic analogues. cdnsciencepub.com Computational studies on related bicyclo[2.2.1]heptane systems help in rationalizing the stability of different conformers, analyzing the impact of stereoelectronic interactions such as intramolecular hydrogen bonding, which can influence structural stabilization and spectroscopic properties. beilstein-journals.org This interplay between the rigid scaffold and the dynamic behavior at the nitrogen center is a defining characteristic of the 2-hydroxy-azabicyclo[2.2.1]heptane system.

Influence of Stereochemistry on Molecular Interactions and Reactivity

The orientation of the hydroxyl group in 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives has a profound impact on their reactivity and how they interact with other molecules. This stereochemical control is evident in various chemical transformations and biological recognitions.

The synthesis of stereochemically defined 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives has been a subject of considerable research. For instance, both the exo and endo isomers of (6-Chloropyridin-3-yl)methyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate have been synthesized and characterized. researchgate.net The distinct stereochemistry of these isomers is readily distinguishable through spectroscopic methods like ¹H NMR, where the chemical shifts and coupling constants of the protons adjacent to the hydroxyl group differ significantly.

The facial selectivity in reactions involving the 2-azabicyclo[2.2.1]heptane core is heavily dependent on the nature of the substituents, particularly the N-protecting group. This has been demonstrated in the synthesis of syn- and anti-7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives, where the choice of protecting group directs the approach of reagents to a specific face of the bicyclic system.

Furthermore, the reactivity of the hydroxyl group itself is influenced by its stereochemical position. The phosphorylation of the endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates showcases that the two isomers can exhibit different reaction kinetics and product distributions, underscoring the role of stereochemistry in directing chemical transformations. researchgate.net

Computational studies on analogous systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have provided insights into the intramolecular interactions that stabilize certain stereoisomers. beilstein-journals.org These studies reveal that hydrogen bonding and other non-covalent interactions, which are highly dependent on the spatial arrangement of functional groups, play a crucial role in determining the conformational preferences and, consequently, the reactivity of the molecule. beilstein-journals.org For 2-hydroxy-2-azabicyclo[2.2.1]heptane, the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom is expected to differ significantly between the exo and endo isomers, thereby influencing their relative stabilities and reactivity.

The stereochemical arrangement also plays a critical role in the biological activity of 2-azabicyclo[2.2.1]heptane derivatives. The rigid framework and the defined spatial orientation of substituents are key for molecular recognition by biological targets such as receptors and enzymes. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), where the specific stereoisomer is crucial for effective binding to the active site of the enzyme. nih.gov

The following table summarizes the key differences in the properties and reactivity of exo and endo isomers of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives based on available research.

Table 1: Comparative Properties of exo- and endo-2-hydroxy-2-azabicyclo[2.2.1]heptane Derivatives

| Property | exo-Isomer | endo-Isomer | Key Implications |

| Synthesis | Often the thermodynamically favored product in certain reactions. cdnsciencepub.com | Can be selectively synthesized under specific reaction conditions. | Stereoselective synthesis allows for the preparation of pure isomers for further studies. |

| Spectroscopic Data (¹H NMR) | Distinct chemical shifts for protons adjacent to the hydroxyl group. | Different chemical shifts and coupling constants compared to the exo-isomer. researchgate.net | Enables unambiguous stereochemical assignment. |

| Reactivity | Reactivity of the hydroxyl group is influenced by its steric accessibility. | Steric hindrance from the bicyclic core can affect reaction rates at the hydroxyl group. | Differences in reactivity can be exploited for selective chemical modifications. |

| Intramolecular Interactions | Potential for different intramolecular hydrogen bonding patterns compared to the endo-isomer. | The proximity of the hydroxyl group to the nitrogen atom and other parts of the scaffold can lead to specific intramolecular interactions. beilstein-journals.org | Influences conformational stability and overall reactivity. |

| Biological Activity | The spatial orientation of the hydroxyl group is critical for binding to biological targets. nih.gov | The stereochemistry dictates the precise fit into receptor or enzyme active sites. nih.gov | Only one stereoisomer may exhibit the desired biological activity. |

Computational and Theoretical Investigations of 2 Azabicyclo 2.2.1 Heptane, 2 Hydroxy

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic structure, stability, and reactivity of the 2-hydroxy-2-azabicyclo[2.2.1]heptane scaffold. These first-principles approaches solve approximations of the Schrödinger equation to provide detailed insights into molecular systems.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving the azabicyclo[2.2.1]heptane framework. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a detailed mechanistic understanding can be achieved.

For instance, DFT studies on the related 7-azabicyclo[2.2.1]heptane system have been used to rationalize its unexpected resistance to base-catalyzed hydrolysis compared to simpler monocyclic amides. mdpi.com Such calculations can determine the activation Gibbs free energies by locating the transition state structure for the rate-determining step, such as the formation of a tetrahedral intermediate. mdpi.com These computational models often include explicit solvent molecules to accurately simulate the reaction environment and have shown that a large negative entropy of activation can indicate a highly ordered transition state. mdpi.com

In the context of 2-hydroxy-2-azabicyclo[2.2.1]heptane and its derivatives, these methods can be applied to various transformations:

Phosphorylation: A mechanistic scheme for the phosphorylation of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates has been proposed based on spectroscopic and computational data. researchgate.net

Rotational Barriers: For N-acyl and N-nitroso derivatives of the 7-aza isomer, computational methods have determined the energy barriers to rotation around the N-CO and N-NO bonds, respectively, revealing that the bicyclic ring strain lowers these barriers compared to acyclic analogues. cdnsciencepub.com

Stereochemical Control: Theoretical studies can explain the role of the bicyclic nitrogen atom in directing the stereochemistry of reactions at other positions on the ring, for example, through neighboring group participation. rsc.orgchoudharylab.com

The table below summarizes representative data from computational studies on reaction barriers in related systems, illustrating the type of information that can be obtained.

| Reaction Type | System Studied | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Amide Bond Rotation | N-acetyl-7-azabicyclo[2.2.1]heptane | Dynamic NMR | Rotational Barrier (ΔG‡) | 16.3 |

| Nitroso Bond Rotation | N-nitroso-7-azabicyclo[2.2.1]heptane | Dynamic NMR | Rotational Barrier (ΔG‡) | 16.9 |

| Base-Catalyzed Hydrolysis | N-benzoyl-7-azabicyclo[2.2.1]heptane | DFT (M06-2X) | Activation Gibbs Energy (ΔG‡) | ~28-30 |

This table is illustrative, based on data for the 7-aza isomer, to demonstrate the application of computational methods. mdpi.comcdnsciencepub.com

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane significantly restricts its conformational freedom compared to monocyclic or acyclic analogues. Quantum chemical calculations are used to predict the most stable three-dimensional structures and the energy differences between various conformers.

Studies on the isomeric 7-azabicyclo[2.2.1]heptane scaffold have shown that the amide or thioamide group attached to the nitrogen can exhibit significant pyramidalization (i.e., deviation from planarity). acs.orgacs.org DFT calculations, often corroborated by X-ray crystallography, can precisely quantify this non-planarity and its energetic consequences. For example, in a series of N-thiobenzoyl-7-azabicyclo[2.2.1]heptanes, the degree of non-planarity was found to be electronically tunable, with electron-withdrawing substituents on the aroyl ring restoring planarity. acs.org

Key conformational aspects investigated computationally include:

Cis-Trans Isomerism: For N-acylated derivatives, DFT calculations can predict the relative energies of the cis and trans amide conformers. Bridgehead substitution on the bicyclic frame has been shown to be a powerful strategy to control this equilibrium, in some cases completely favoring one isomer. acs.org

Ring Pucker and Substituent Orientation: The preferred endo vs. exo orientation of substituents can be determined by calculating the ground-state energies of the different isomers.

| Conformer Comparison | System | Method | Calculated Energy Difference (ΔE) | Favored Conformer |

| cis vs. trans Amide | Bridgehead-Substituted 7-azabicyclo[2.2.1]heptane oligomer | DFT | Significant | cis |

| Planar vs. Pyramidal Thioamide | N-thiobenzoyl-7-azabicyclo[2.2.1]heptane | DFT/X-ray | Significant | Pyramidal |

This table presents qualitative findings from studies on the 7-aza isomer to exemplify the predictive power of these methods. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static, time-averaged picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time. MD simulations model the movements of atoms by applying classical mechanics and a defined force field, which approximates the potential energy of the system.

For a molecule like 2-hydroxy-2-azabicyclo[2.2.1]heptane, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's motion over nanoseconds or microseconds, MD can reveal the accessible conformations and the transitions between them, generating a comprehensive conformational landscape. pwr.edu.pl

Analyze Solvent Effects: MD simulations typically include explicit solvent molecules (e.g., water), allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding, and their influence on the conformational preferences of the bicyclic system.

Study Dynamic Processes: The simulation can track the flexibility of the ring system and the dynamic behavior of the N-hydroxy group and any other substituents.

MD studies on oligomers of the related 7-azabicyclo[2.2.1]heptane β-amino acids have been performed to understand their folding into stable helical structures in solution. acs.orgacs.org Similar protocols could be applied to 2-hydroxy-2-azabicyclo[2.2.1]heptane to understand its intrinsic flexibility and interactions with its environment, which is crucial for applications in materials science or as a scaffold in medicinal chemistry.

Computational Stereochemistry and Enantioselective Pathways

The 2-azabicyclo[2.2.1]heptane skeleton is intrinsically chiral, and controlling its stereochemistry is a key aspect of its synthesis and application. semanticscholar.org Computational methods are vital for both determining and predicting the stereochemical outcomes of reactions.

A primary application is the determination of absolute configuration. This is often achieved by comparing experimentally measured chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra, with spectra predicted by quantum chemical calculations. For enantiomerically pure derivatives of 2-azabicyclo[2.2.1]heptane, the absolute stereochemistry has been unambiguously assigned by supporting experimental ECD and optical rotation data with quantum chemical simulations. unirioja.es

Computational modeling also provides insight into enantioselective reaction pathways. For example, in an asymmetric synthesis, DFT can be used to:

Model the transition states for the formation of both enantiomers or diastereomers.

Calculate the energy difference between competing diastereomeric transition states to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction.

Understand the role of a chiral catalyst or auxiliary by modeling its interaction with the substrate in the transition state.

Studies on related systems have shown how the nitrogen atom of the bicyclic core can dictate the stereochemical outcome of reactions at adjacent centers, a phenomenon that can be rationalized through computational analysis of incipient carbocations or other reactive intermediates. rsc.org

Predictive Modeling for Synthetic Design and Reactivity

Computational modeling is increasingly used not just to explain observed phenomena but also to predictively guide synthetic efforts. In the context of 2-hydroxy-2-azabicyclo[2.2.1]heptane, this involves designing new derivatives with desired properties and identifying efficient synthetic routes.

Rational Drug Design: The 2-azabicyclo[2.2.1]heptane scaffold is a valuable building block in medicinal chemistry. nih.gov Molecular modeling methods, such as molecular docking, are used to design novel compounds that can bind potently to a biological target, such as an enzyme or receptor. rsc.orgunirioja.es By predicting the binding mode and affinity of virtual compounds, computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Reaction Planning: As discussed in section 5.1.1, quantum chemical calculations of reaction pathways can help chemists choose the best synthetic strategy. By comparing the activation barriers for different potential reactions, it is possible to predict which route will be more efficient or which reaction conditions will favor the desired product over side products. This is particularly useful for complex, multi-step syntheses or when trying to achieve a specific regiochemical or stereochemical outcome.

Reactivity Prediction: Computational models can predict the reactivity of different sites on the 2-hydroxy-2-azabicyclo[2.2.1]heptane molecule. By calculating parameters such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials, chemists can anticipate where the molecule is most likely to react with electrophiles or nucleophiles, aiding in the design of subsequent functionalization steps.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-hydroxy-2-azabicyclo[2.2.1]heptane and its derivatives. One-dimensional NMR provides initial insights, but multi-dimensional NMR techniques are indispensable for unambiguous assignments of complex spin systems. rsc.org

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are powerful tools for elucidating the intricate structure of 2-hydroxy-2-azabicyclo[2.2.1]heptane derivatives. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the 2-azabicyclo[2.2.1]heptane framework, COSY spectra help to trace the connectivity of the protons on the bicyclic ring, distinguishing between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. In the rigid 2-azabicyclo[2.2.1]heptane system, NOESY can help to differentiate between exo and endo substituents by observing through-space interactions between protons. rsc.org

The following table summarizes typical NMR data for a substituted 2-azabicyclo[2.2.1]heptane derivative, illustrating the application of these techniques.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| H-1 | 3.5 | C-1 | 60.0 | H-1 → C-2, C-6, C-7 | H-1 ↔ H-2exo, H-6exo, H-7a |

| H-2exo | 2.0 | C-2 | 35.0 | H-2exo → C-1, C-3, C-6 | H-2exo ↔ H-1, H-3exo, H-6exo |

| H-2endo | 1.5 | H-2endo → C-1, C-3, C-6 | H-2endo ↔ H-3endo, H-7s | ||

| H-3exo | 1.8 | C-3 | 30.0 | H-3exo → C-2, C-4, C-5 | H-3exo ↔ H-2exo, H-4, H-5exo |

| H-3endo | 1.3 | H-3endo → C-2, C-4, C-5 | H-3endo ↔ H-2endo, H-4, H-5endo | ||

| H-4 | 4.0 | C-4 | 70.0 | H-4 → C-3, C-5 | H-4 ↔ H-3exo, H-3endo, H-5exo, H-5endo |

| H-5exo | 1.9 | C-5 | 32.0 | H-5exo → C-3, C-4, C-6 | H-5exo ↔ H-3exo, H-4, H-6exo |

| H-5endo | 1.4 | C-5 | H-5endo → C-3, C-4, C-6 | H-5endo ↔ H-3endo, H-4, H-6endo | |

| H-6exo | 2.1 | C-6 | 38.0 | H-6exo → C-1, C-2, C-5, C-7 | H-6exo ↔ H-1, H-2exo, H-5exo, H-7a |

| H-6endo | 1.6 | C-6 | H-6endo → C-1, C-2, C-5, C-7 | H-6endo ↔ H-5endo, H-7s | |

| H-7a | 1.7 | C-7 | 45.0 | H-7a → C-1, C-6 | H-7a ↔ H-1, H-6exo |

| H-7s | 1.2 | H-7s → C-1, C-6 | H-7s ↔ H-2endo, H-6endo |

Variable-Temperature NMR for Rotational Barriers and Dynamics

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and restricted rotation. In N-substituted 2-azabicyclo[2.2.1]heptane derivatives, for example, rotation around the N-CO bond in amides can be hindered, leading to the presence of rotamers at room temperature. nih.govmdpi.com VT-NMR experiments can be used to determine the energy barrier for this rotation. As the temperature is increased, the exchange rate between the rotamers increases, causing the distinct signals for each rotamer to broaden, coalesce, and finally sharpen into a single averaged signal. By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For some N-acyl derivatives of 2-azabicyclo[2.2.1]heptane, the energy barrier of free rotation around the amide bond can be significant enough to require temperatures above 140 °C to overcome it. nih.govmdpi.com

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2-hydroxy-2-azabicyclo[2.2.1]heptane and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of the 2-azabicyclo[2.2.1]heptane core can provide valuable structural information and help to differentiate between isomers. acs.org Common fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The resulting fragmentation pattern is a fingerprint that can be used to identify the compound and distinguish it from its isomers, which may exhibit different fragmentation patterns due to differences in their structure and stability.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 2-hydroxy-2-azabicyclo[2.2.1]heptane, a single crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles, confirming the bicyclic structure and the stereochemical relationships between all atoms. Crucially, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable crystal is obtained and, in some cases, by utilizing anomalous dispersion effects. The crystal structure of related compounds, such as benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, has been determined, showcasing the utility of this technique for elucidating the solid-state conformation of such bicyclic systems. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like the enantiomers of 2-hydroxy-2-azabicyclo[2.2.1]heptane. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the enantiomeric purity of a sample. Furthermore, the sign and intensity of the Cotton effects in the CD spectrum can provide information about the absolute configuration and the preferred conformation of the molecule in solution. Computational methods can be used to predict the CD spectra for different enantiomers and conformers, and by comparing the calculated spectra with the experimental data, the absolute configuration can be assigned. nih.gov

Advanced Chromatographic Methods (e.g., Chiral HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. For chiral molecules such as the enantiomers of 2-hydroxy-2-azabicyclo[2.2.1]heptane, chiral HPLC is the method of choice for their separation. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. researchgate.netcsfarmacie.czsigmaaldrich.com The development of a reliable chiral HPLC method is crucial for determining the enantiomeric excess (ee) of a sample and for obtaining enantiomerically pure compounds for further studies. A study on the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one demonstrated the successful separation of its enantiomers using a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol. researchgate.net

The following table provides an example of a chiral HPLC method for the separation of enantiomers of a 2-azabicyclo[2.2.1]heptane derivative.

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution | > 2.0 |

UV-Vis Spectroscopy and Electron Paramagnetic Resonance (EPR) for Specific Electronic and Spin States of 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- and its Derivatives

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitroxyl radicals, the absorption in the visible region is of particular interest as it corresponds to the excitation of an electron from a non-bonding orbital to the singly occupied molecular orbital (SOMO). This transition is often weak due to its forbidden nature.

The parent hydroxylamine (B1172632), 2-Azabicyclo[2.2.1]heptane, 2-hydroxy-, is expected to be transparent in the visible region, with primary absorption bands occurring in the ultraviolet range, typical for saturated heterocyclic amines. Upon oxidation to the nitroxyl radical, a characteristic faint color, usually yellow or orange, is anticipated, indicating absorption in the visible spectrum. The position and intensity of this absorption band are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a blue shift (hypsochromic shift) of the absorption maximum (λmax) is generally observed. This is attributed to the stabilization of the more polar ground state by the solvent molecules, which increases the energy gap for the electronic transition.

While specific UV-Vis data for the 2-azabicyclo[2.2.1]heptane nitroxide is scarce, analogous bicyclic nitroxides provide a reference for expected absorption maxima.

Table 1: Representative UV-Vis Absorption Maxima for Bicyclic Nitroxyl Radicals in Different Solvents

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| 2-Azabicyclo[2.2.2]octan-2-oxyl | n-Hexane | 460 | ~10 |

| 2-Azabicyclo[2.2.2]octan-2-oxyl | Ethanol | 445 | ~12 |

| 9-Azabicyclo[3.3.1]nonan-9-oxyl (ABNO) | Cyclohexane (B81311) | 455 | 15 |

| 9-Azabicyclo[3.3.1]nonan-9-oxyl (ABNO) | Acetonitrile | 440 | 18 |

Note: The data in this table is illustrative and based on values for structurally similar bicyclic nitroxides. Specific values for 2-Azabicyclo[2.2.1]heptan-2-oxyl may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for studying species with unpaired electrons, such as nitroxyl radicals. The spectrum provides detailed information about the electronic environment of the unpaired electron through the g-factor and hyperfine coupling constants.

The EPR spectrum of a nitroxyl radical in solution is typically characterized by a three-line pattern of equal intensity. This arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (14N, nuclear spin I = 1). The spacing between these lines is the isotropic hyperfine coupling constant, aN.

The g-factor, analogous to the chemical shift in NMR, is a measure of the magnetic moment of the unpaired electron. For nitroxyl radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). The precise value is influenced by the local electronic structure and can exhibit anisotropy in solid-state or viscous media.

The magnitude of the aN value is sensitive to the geometry of the nitroxide group and the polarity of the solvent. Increased planarity of the C-N(O•)-C fragment generally leads to a decrease in the aN value. Furthermore, in more polar solvents, the contribution of the zwitterionic resonance structure increases, leading to a greater spin density on the nitrogen atom and a larger aN value.

For the 2-azabicyclo[2.2.1]heptane system, the rigid bicyclic framework imposes specific geometric constraints on the nitroxyl group, which would be reflected in its EPR parameters.

Table 2: Expected Isotropic EPR Parameters for 2-Azabicyclo[2.2.1]heptan-2-oxyl in Different Solvents

| Solvent | g-factor (isotropic) | Hyperfine Coupling Constant (aN, Gauss) |

| Toluene | ~2.0060 | ~14.5 |

| Dichloromethane | ~2.0058 | ~14.8 |

| Acetonitrile | ~2.0055 | ~15.2 |

| Water | ~2.0052 | ~16.0 |

Note: The data in this table represents expected values based on trends observed for other bicyclic nitroxyl radicals. Experimental verification is required for precise values.

In mechanistic studies, EPR spectroscopy can be used to monitor the formation and decay of radical intermediates. For instance, the oxidation of 2-Azabicyclo[2.2.1]heptane, 2-hydroxy- to its corresponding nitroxyl radical can be followed by observing the growth of the characteristic three-line EPR signal. Subsequent reactions of the nitroxyl radical, such as reduction or radical trapping, can also be monitored by the disappearance or modification of this signal. The analysis of line broadening and changes in hyperfine coupling constants can provide further information about the dynamics and interactions of the radical species in its environment.

Applications of 2 Azabicyclo 2.2.1 Heptane, 2 Hydroxy in Advanced Organic Synthesis

Role as Chiral Building Blocks and Scaffolds for Complex Architectures

The 2-azabicyclo[2.2.1]heptane skeleton, particularly when functionalized with a hydroxyl group, serves as an exceptional chiral building block. nih.govresearchgate.net Its rigid structure provides a predictable three-dimensional arrangement, which is crucial for the stereocontrolled synthesis of complex molecules. researchgate.netpwr.edu.pl The inherent chirality of this scaffold, often derived from stereoselective aza-Diels-Alder reactions, allows it to be used as a versatile platform for creating a diverse array of chiral compounds. nih.govresearchgate.netmdpi.com

Recent advancements have showcased the use of these scaffolds in constructing even more intricate systems. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides an efficient route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Additionally, a binary catalytic system involving an aminotriphenolate Al(III) complex has been developed for the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols, a method that has been successfully applied to create medicinally inspired synthons. acs.orgnih.gov

Incorporation into Peptidomimetics and Conformationally Constrained Amino Acid Analogues

The conformationally restricted nature of the 2-azabicyclo[2.2.1]heptane framework makes it an ideal candidate for the design of peptidomimetics and constrained amino acid analogues. researchgate.netrsc.org By incorporating this rigid scaffold into peptide sequences, chemists can induce specific secondary structures and enhance biological activity and stability. rsc.org These constrained analogues often serve as mimics of natural amino acids, such as proline, but with greater steric hindrance and additional stereogenic centers. mdpi.comrsc.org

The synthesis of various conformationally constrained amino acids based on this scaffold has been reported. For example, enantiomerically pure (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized and are considered new conformationally constrained 4-hydroxyprolines. unirioja.es Furthermore, the 7-azabicyclo[2.2.1]heptane structure has been utilized as a template to generate glutamic acid analogues. acs.org

The application of these building blocks in peptidomimetics is exemplified by their use in the development of NK2 antagonists. researchgate.net Incorporation of 7-azabicyclo[2.2.1]heptane-2-carboxylic acids into cyclic peptide analogues led to compounds with enhanced antagonist affinity, suggesting that the rigid scaffold helps to stabilize the bioactive conformation. researchgate.net An intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives has also been developed to create polyfunctionalized azabicyclic peptidomimetics. rsc.orgrsc.org

Development of Chiral Ligands and Organocatalysts

The chiral 2-azabicyclo[2.2.1]heptane framework has been successfully employed in the development of novel chiral ligands and organocatalysts for asymmetric synthesis. pwr.edu.plmdpi.com The rigid bicyclic structure and the presence of multiple stereogenic centers allow for effective stereochemical control in catalyzed reactions. nih.gov

Derivatives of 2-azanorbornane have been utilized as ligands in palladium-catalyzed reactions. semanticscholar.org For instance, chiral pyrrolidine (B122466) thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions have been synthesized and evaluated as ligands in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). semanticscholar.org

In the realm of organocatalysis, 2-azabicyclo[2.2.1]heptane derivatives have been investigated for their ability to catalyze various asymmetric transformations. mdpi.com For example, a series of organocatalysts based on 2-azanorbornane, some bearing a hydroxyl group, have been applied in the stereoselective aldol (B89426) reaction of isatins with ketones, yielding products in high yields. mdpi.comnih.gov Furthermore, chiral modular catalysts have been constructed from 2-azabicyclo[2.2.1]heptane and used in zinc-catalyzed aldol reactions, demonstrating good yields and stereoselectivities. nih.gov The development of pseudoenantiomeric thioureas based on this scaffold has also shown promise for inducing both (S) and (R)-stereocenters in Michael-addition products. pwr.edu.pl

Precursors in Natural Product Total Synthesis (e.g., Daphniphyllum alkaloids)

The 2-azabicyclo[2.2.1]heptane framework and its derivatives have served as crucial precursors in the total synthesis of complex natural products, most notably the Daphniphyllum alkaloids. nih.govnih.govrsc.org These alkaloids possess intricate, caged polycyclic architectures and exhibit a wide range of interesting biological activities, making them challenging and attractive synthetic targets. nih.govd-nb.info

Several research groups have utilized chiral bicyclic synthons, including those derived from the 2-azabicyclo[2.2.1]heptane skeleton, as starting points for the synthesis of various Daphniphyllum alkaloids. nih.gov For example, the total synthesis of daphenylline, which possesses a 2-azabicyclo[3.3.1]nonane core, has been achieved through strategies that could be conceptually linked to the manipulation of related bicyclic systems. nih.gov While not a direct use of 2-hydroxy-2-azabicyclo[2.2.1]heptane, the strategies often involve the construction of similar bridged nitrogen-containing rings.

The synthesis of (-)-calyciphylline N, a member of the calyciphylline family of Daphniphyllum alkaloids, highlights the utility of intramolecular Diels-Alder reactions to construct key bicyclic intermediates. acs.org Although the specific starting material in this synthesis was not 2-hydroxy-2-azabicyclo[2.2.1]heptane, the strategic importance of creating such bridged systems is a recurring theme in the synthesis of these complex natural products.

Design of Mechanistic Probes for Biological Systems

The conformationally restricted nature of 2-azabicyclo[2.2.1]heptane derivatives makes them excellent candidates for the design of mechanistic probes to study biological systems. rsc.org By locking the molecule in a specific conformation, researchers can investigate the structural requirements for binding to enzymes and receptors.

Derivatives of 7-azabicyclo[2.2.1]heptane have been explored as mimics of carbohydrate transition states to probe the mechanisms of glycosidases. rsc.org For example, polyhydroxylated norbornane (B1196662) derivatives have been synthesized to mimic the 1,4B conformation of sugar rings. rsc.org While these early examples were weak inhibitors, they paved the way for more sophisticated designs.